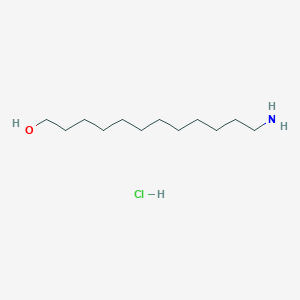
12-Aminododecan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Aminododecan-1-ol hydrochloride: is an organic compound with the molecular formula C12H27NO.HCl . It is a white to almost white powder or crystalline substance. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Aminododecan-1-ol hydrochloride can be synthesized through the reaction of 12-Aminododecanol with hydrochloric acid. The reaction typically involves dissolving 12-Aminododecanol in a suitable solvent such as methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted dodecanol derivatives.
Scientific Research Applications
Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.
Mechanism of Action
The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Comparison with Similar Compounds
12-Aminododecanol: The parent compound without the hydrochloride salt.
12-Aminododecanoic acid: An amino acid derivative with similar chain length.
1-Dodecanol: A long-chain alcohol with similar hydrophobic properties.
Uniqueness: 12-Aminododecan-1-ol hydrochloride is unique due to the presence of both an amino group and a long hydrophobic chain, making it versatile for various applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
Properties
Molecular Formula |
C12H28ClNO |
|---|---|
Molecular Weight |
237.81 g/mol |
IUPAC Name |
12-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H |
InChI Key |
MBHCRDGQXFQJMU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCO)CCCCCN.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)
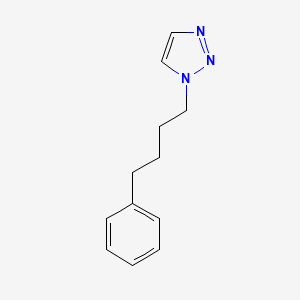
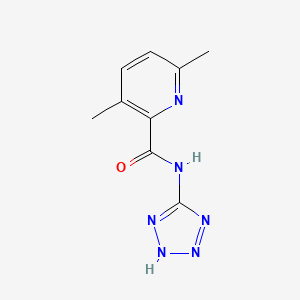
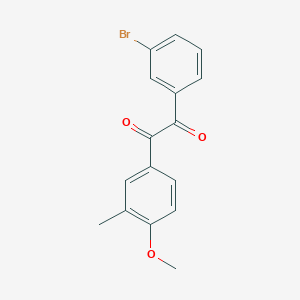
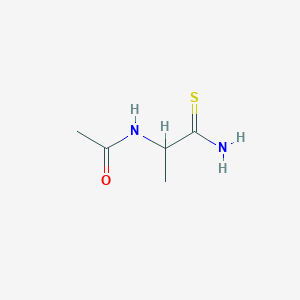
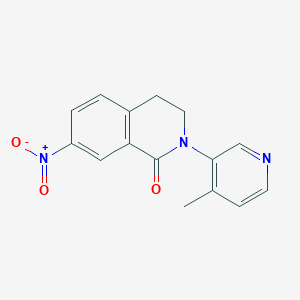
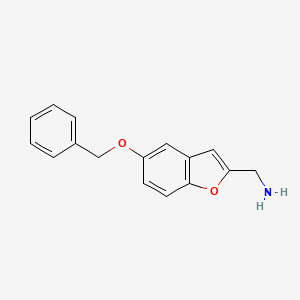
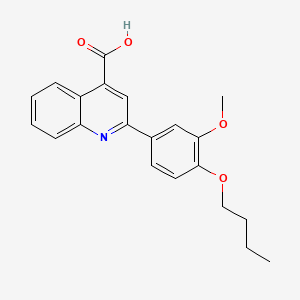

![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)
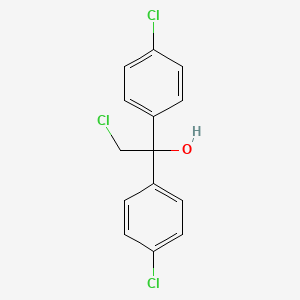
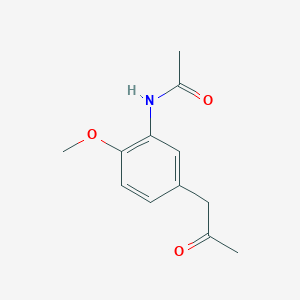
![6-vinyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8273705.png)
